molecular formula C30H39N5O8 B10849039 H-Cxp-ala-Gly-Phe-leu-OH

H-Cxp-ala-Gly-Phe-leu-OH

Cat. No.: B10849039
M. Wt: 597.7 g/mol
InChI Key: YGSPIRVSMFDGND-IMNFJDCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cxp-ala-Gly-Phe-leu-OH is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of a sequence of amino acids, specifically cysteine, alanine, glycine, phenylalanine, and leucine, which contribute to its distinctive properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cxp-ala-Gly-Phe-leu-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product, ensuring its purity and quality .

Chemical Reactions Analysis

Types of Reactions

H-Cxp-ala-Gly-Phe-leu-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cysteine residue results in the formation of disulfide-linked dimers or higher-order structures .

Scientific Research Applications

Mechanism of Action

The mechanism of action of H-Cxp-ala-Gly-Phe-leu-OH involves its interaction with specific molecular targets and pathways. For instance, the peptide can bind to opioid receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, such as inhibition of adenylate cyclase activity and reduction of neurotransmitter release .

Comparison with Similar Compounds

H-Cxp-ala-Gly-Phe-leu-OH can be compared to other similar peptides, such as:

The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct properties and functionalities, making it suitable for a variety of applications in research and industry.

Properties

Molecular Formula

C30H39N5O8

Molecular Weight

597.7 g/mol

IUPAC Name

4-[(2S)-2-amino-3-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid

InChI

InChI=1S/C30H39N5O8/c1-17(2)13-24(30(42)43)35-28(39)23(15-19-7-5-4-6-8-19)34-25(36)16-32-26(37)18(3)33-27(38)22(31)14-20-9-11-21(12-10-20)29(40)41/h4-12,17-18,22-24H,13-16,31H2,1-3H3,(H,32,37)(H,33,38)(H,34,36)(H,35,39)(H,40,41)(H,42,43)/t18-,22-,23-,24-/m0/s1

InChI Key

YGSPIRVSMFDGND-IMNFJDCFSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)C(=O)O)N

Origin of Product

United States

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